molecular formula C13H14O4 B8049638 (1S,2R)-2-((benzyloxy)carbonyl)cyclobutane-1-carboxylic acid

(1S,2R)-2-((benzyloxy)carbonyl)cyclobutane-1-carboxylic acid

Cat. No.: B8049638
M. Wt: 234.25 g/mol
InChI Key: QPQJKZNHXUCVLC-WDEREUQCSA-N
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Description

(1S,2R)-2-((benzyloxy)carbonyl)cyclobutane-1-carboxylic acid is a chiral compound with potential applications in various fields of chemistry and biology. It features a cyclobutane ring substituted with a benzyloxycarbonyl group and a carboxylic acid group, making it an interesting molecule for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-((benzyloxy)carbonyl)cyclobutane-1-carboxylic acid typically involves the following steps:

    Formation of the Cyclobutane Ring: This can be achieved through or other ring-forming methodologies.

    Introduction of the Benzyloxycarbonyl Group: This step often involves the use of benzyloxycarbonyl chloride in the presence of a base to form the ester linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimized versions of the above synthetic routes, utilizing flow microreactor systems for increased efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-((benzyloxy)carbonyl)cyclobutane-1-carboxylic acid can undergo several types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form various derivatives.

    Reduction: The benzyloxycarbonyl group can be reduced to yield the corresponding alcohol.

    Substitution: The benzyloxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve nucleophiles like amines or alcohols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols.

Scientific Research Applications

(1S,2R)-2-((benzyloxy)carbonyl)cyclobutane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the synthesis of complex molecules and materials.

Mechanism of Action

The mechanism by which (1S,2R)-2-((benzyloxy)carbonyl)cyclobutane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the structure and function of biological molecules, influencing various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-2-((benzyloxy)carbonyl)cyclobutane-1-carboxylic acid: A stereoisomer with different spatial arrangement.

    Cyclobutane-1,2-dicarboxylic acid: Lacks the benzyloxycarbonyl group.

    Benzyloxycarbonyl derivatives of other cycloalkanes: Similar functional groups but different ring structures.

Uniqueness

(1S,2R)-2-((benzyloxy)carbonyl)cyclobutane-1-carboxylic acid is unique due to its specific chiral configuration and the presence of both a benzyloxycarbonyl group and a carboxylic acid group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(1S,2R)-2-phenylmethoxycarbonylcyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O4/c14-12(15)10-6-7-11(10)13(16)17-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,14,15)/t10-,11+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPQJKZNHXUCVLC-WDEREUQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1C(=O)O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H]1C(=O)O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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